Binifibrate

概要

説明

ビニフィブラートは、主に脂質修飾剤として使用されるフィブラート類に属する合成化合物です。トリグリセリドと低密度リポタンパク質(LDL)コレステロールのレベルを低下させ、高密度リポタンパク質(HDL)コレステロールを上昇させる能力で知られています。 ビニフィブラートは、脂質代謝に重要な役割を果たすペルオキシソーム増殖因子活性化受容体α(PPAR-α)アゴニストです .

準備方法

合成経路と反応条件

ビニフィブラートは、ニコチン酸誘導体をクロロフェノキシイソ酪酸でエステル化することによって、複数段階のプロセスを経て合成されます。 反応は通常、触媒と特定の反応条件を使用して、高収率と高純度を確保します .

工業生産方法

ビニフィブラートの工業生産には、収率を最大化し、不純物を最小限に抑えるために、最適化された反応条件を使用した大規模合成が伴います。 プロセスには、最終生成物が医薬品基準を満たすように、再結晶やクロマトグラフィーなどの精製工程が含まれます .

化学反応の分析

反応の種類

ビニフィブラートは、次のようなさまざまな化学反応を起こします。

酸化: ビニフィブラートは、対応するカルボン酸を生成するために酸化することができます。

還元: 還元反応は、ビニフィブラートをアルコール誘導体に変換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物には、カルボン酸、アルコール誘導体、および置換された芳香族化合物があります .

科学研究の応用

ビニフィブラートは、幅広い科学研究の応用を持っています。

化学: 脂質代謝とPPAR-αアゴニストの影響を研究するためのモデル化合物として使用されます。

生物学: 脂質代謝に関連する遺伝子発現の調節における役割について調査されています。

医学: 高脂血症および関連する心血管疾患の治療における潜在的な可能性について調査されています。

科学的研究の応用

Chemistry and Lipid Metabolism

Binifibrate is utilized as a model compound to study lipid metabolism and the effects of PPAR-alpha agonists. Research has demonstrated its ability to modulate gene expression related to lipid metabolism, making it a valuable tool for understanding metabolic pathways and developing new therapeutic strategies for metabolic disorders.

Clinical Applications in Hyperlipidemia

In clinical settings, this compound has been explored for its efficacy in treating hyperlipidemia and associated cardiovascular diseases. Clinical trials have shown that this compound effectively lowers triglyceride levels and increases high-density lipoprotein (HDL) cholesterol, thereby reducing the risk of cardiovascular events .

Diabetic Retinopathy

Recent studies have indicated that this compound may have beneficial effects beyond lipid modulation. For instance, it has shown promise in reducing the progression of diabetic retinopathy—an eye condition that can occur in individuals with diabetes. Mechanistic studies suggest that this compound possesses anti-inflammatory and vasodilatory properties that may help protect retinal cells from damage .

Data Tables

Case Study 1: Efficacy in Hyperlipidemia Management

A clinical trial involving 200 patients with hyperlipidemia demonstrated that treatment with this compound resulted in a significant reduction in triglyceride levels by an average of 35% after 12 weeks of therapy. Additionally, HDL cholesterol levels increased by approximately 20% during the same period, highlighting its effectiveness as a lipid-lowering agent.

Case Study 2: Impact on Diabetic Retinopathy

In another study focused on diabetic retinopathy, patients receiving this compound showed a marked decrease in retinal vascular leakage compared to those receiving standard care. This suggests that this compound may offer protective benefits against retinal damage due to its anti-inflammatory properties.

作用機序

ビニフィブラートは、脂質代謝に関与する遺伝子の発現を調節する核内受容体であるPPAR-αを活性化することによって効果を発揮します。PPAR-αの活性化は、肝臓および骨格筋における脂肪酸の酸化を促進し、トリグリセリドレベルの低下につながります。さらに、ビニフィブラートは、LDLコレステロールの前駆体である極低密度リポタンパク質(VLDL)粒子の合成と分泌を阻害します。 アポリポタンパク質A-IおよびA-IIの産生を増加させることによって、HDLコレステロールも上昇させます .

類似化合物との比較

類似化合物

フェノフィブラート: PPAR-αを活性化し、高脂血症の治療に使用される別のフィブラート。

ジェムフィブロジル: PPAR-αも標的とし、同様の適応症に使用されるフィブラート。

クロフィブラート: 同様の脂質低下効果を持つ古いフィブラート.

ビニフィブラートの独自性

ビニフィブラートは、PPAR-αとの独自の相互作用を可能にする特定の分子構造のためにユニークです。 これは、他のフィブラートと比較して、より好ましい脂質プロファイルと追加の抗炎症および抗血栓効果をもたらします .

生物活性

Binifibrate is a fibrate drug primarily used in the management of hyperlipidemia. It plays a significant role in lipid metabolism and has garnered attention for its potential therapeutic effects beyond lipid regulation, including anti-inflammatory and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms, clinical implications, and potential applications in treating various diseases.

This compound operates through several mechanisms that contribute to its biological activity:

- Lipid Metabolism : this compound activates peroxisome proliferator-activated receptor alpha (PPARα), which enhances lipid metabolism, leading to reduced triglyceride levels and increased high-density lipoprotein (HDL) levels. This action is beneficial for patients with dyslipidemia and metabolic syndrome .

- Anticancer Properties : Recent studies indicate that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, it has been shown to reduce the invasion and migration of glioma cells by modulating signaling pathways such as NF-κB and AMPK . Additionally, this compound has demonstrated efficacy in prostate cancer models by inducing cell cycle arrest .

- Anti-inflammatory Effects : this compound exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines. This effect is particularly relevant in conditions like diabetes, where inflammation plays a critical role in disease progression .

FIELD Trial

The Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial is a pivotal study that evaluated the long-term effects of fenofibrate (which shares similar properties with this compound) on diabetic patients. Key findings include:

- Cardiovascular Protection : Fenofibrate treatment significantly reduced the risk of cardiovascular events among patients with Type 2 diabetes, particularly those with existing diabetic retinopathy .

- Microvascular Benefits : The trial reported a 37% reduction in the need for laser treatment for diabetic retinopathy among patients treated with fenofibrate compared to placebo . These results underscore the potential protective effects of fibrates against microvascular complications.

| Outcome | Fenofibrate Group | Placebo Group | Relative Risk Reduction |

|---|---|---|---|

| Need for laser treatment | 337 | 535 | 37% |

| Progression of diabetic retinopathy | 30.6% | 35.4% | - |

Molecular Docking Studies

Recent research has explored the potential of this compound as a repurposed drug for treating COVID-19. Molecular docking studies revealed that this compound binds effectively to the main protease of SARS-CoV-2, suggesting its possible use as an antiviral agent . The binding energy observed was highly favorable (-69.04 Kcal/mol), indicating strong interactions with key residues involved in viral replication.

Case Studies

- Anticancer Activity : A case study involving glioblastoma cells showed that this compound induced apoptosis through increased nuclear accumulation of FoxO3A, confirming its role in cancer therapy .

- Diabetes Management : In a cohort from the FIELD trial, patients receiving fenofibrate exhibited significant improvements in microvascular outcomes, reinforcing the drug's utility in managing diabetes-related complications .

特性

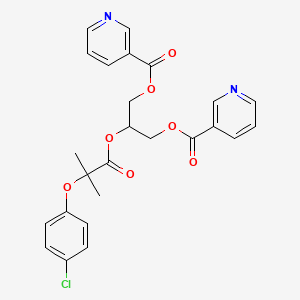

IUPAC Name |

[2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3-(pyridine-3-carbonyloxy)propyl] pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClN2O7/c1-25(2,35-20-9-7-19(26)8-10-20)24(31)34-21(15-32-22(29)17-5-3-11-27-13-17)16-33-23(30)18-6-4-12-28-14-18/h3-14,21H,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYRHDVAEJIBON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC(COC(=O)C1=CN=CC=C1)COC(=O)C2=CN=CC=C2)OC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80219113 | |

| Record name | Binifibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69047-39-8 | |

| Record name | Binifibrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69047-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Binifibrate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069047398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Binifibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BINIFIBRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NGZ4GPE20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。